In Vivo Plasma TGF-β1 Reduction: LSKL (TFA) vs. SLLK Control Peptide in Murine Aortic Aneurysm Model
LSKL (TFA) demonstrates statistically significant, quantitative superiority over the scrambled control peptide SLLK in reducing circulating TGF-β1 levels in vivo. After 42 days of treatment, LSKL-treated mice exhibit a 50% lower plasma TGF-β1 concentration compared to SLLK-treated mice, confirming that the peptide's biological activity is sequence-specific and not due to nonspecific peptidic effects .
| Evidence Dimension | Plasma TGF-β1 level after chronic dosing |
|---|---|
| Target Compound Data | 0.10 ± 0.01 pg/mL (LSKL-treated mice) |
| Comparator Or Baseline | 0.20 ± 0.02 pg/mL (SLLK-treated mice) |
| Quantified Difference | 2.0-fold reduction; P = 0.0001 |
| Conditions | In vivo murine model; 42-day treatment; suprarenal aortic lysates |
Why This Matters
For procurement decisions, this demonstrates that only the LSKL sequence (not SLLK) provides measurable TSP-1 antagonism; ordering SLLK as a control is essential for validating target engagement.
